

# A Technical Guide to CRISPR-Associated Transposons (CASTs)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Loscon    |           |  |  |  |
| Cat. No.:            | B12757159 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

CRISPR-associated transposons (CASTs) are advanced mobile genetic elements that leverage CRISPR-Cas systems for precise, RNA-guided DNA integration.[1][2] Unlike conventional CRISPR-Cas gene-editing tools that rely on inducing double-strand breaks (DSBs) and cellular DNA repair mechanisms, CASTs use a transposon-based "cut-and-paste" mechanism to insert large DNA payloads without DSBs.[3][4][5] This key difference avoids the introduction of errors by cellular repair pathways and makes CASTs particularly effective in non-dividing cells where such pathways are less active.[3] This guide provides an in-depth overview of CAST mechanisms, classifications, quantitative performance, and experimental protocols.

### **Core Mechanism of Action**

CAST systems are evolutionarily related to the well-characterized Tn7 transposon.[6] They have repurposed nuclease-deficient CRISPR-Cas systems to guide their transposition machinery to specific genomic locations.[7][8] The general mechanism involves a CRISPR RNA (crRNA) guiding a Cas effector protein (or a multi-protein complex called Cascade) to a complementary DNA target site.[1][7] This binding event recruits a suite of transposase proteins (Tns proteins), which then excise the transposon containing the genetic payload and integrate it at a fixed distance downstream from the target site.[7]

The core machinery consists of:



- A CRISPR-Cas Effector: A nuclease-dead Cas protein (e.g., Cas12k) or a Cascade complex (e.g., Cas5, Cas6, Cas7, Cas8) that binds the target DNA as specified by the guide RNA.[1]
   [9]
- Transposase Proteins:
  - TnsA/TnsB: A heteromeric transposase. In many systems, TnsB is the catalytic subunit responsible for both breaking and joining DNA strands at the 3' ends of the transposon, while TnsA cleaves the 5' ends.[10][11] Some systems, like Type V-K, lack TnsA.[1][8]
  - TnsC: An ATPase that acts as a regulatory switch, communicating between the targeting complex and the transposase.[12]
  - TniQ: A homolog of TnsD that serves as an adaptor, bridging the CRISPR-Cas effector to the TnsC/TnsB machinery.[1][6][11]

The process ensures high-fidelity, unidirectional integration of large DNA fragments.[2][6]

Figure 1: Generalized mechanism of CRISPR-Associated Transposon (CAST) action.

## **Classification of CAST Systems**

CASTs are diverse and are broadly classified based on the type of CRISPR-Cas system they have co-opted.[1][7] The most extensively studied systems include:

- Type I-F: First characterized in Vibrio cholerae (Tn6677), this system uses a multi-subunit
  Cascade effector complex (Cas5-8, Cas6, Cas7) and includes TnsA, TnsB, TnsC, and TniQ
  proteins.[1][13] It is known for its high on-target efficiency, often approaching 100% in
  bacteria.[1][14]
- Type V-K: Originally found in the cyanobacterium Scytonema hofmanni, this system is more compact, utilizing a single effector protein, Cas12k.[1][6] Notably, it lacks the TnsA protein, which in early characterizations was associated with higher off-target integrations.[1]
- Other Types: Researchers have also identified and characterized CASTs associated with Type I-B, I-C, and IV CRISPR systems, expanding the diversity of these tools.[8][9][15]



## **Quantitative Performance Metrics**

The performance of CAST systems varies depending on the specific system, host organism, and experimental conditions. While efficiencies in bacteria are remarkably high, performance in mammalian cells is an area of active development.[3]

| System<br>Type | Origin<br>Species              | Host<br>Organism            | Max<br>Payload<br>Size (kb) | Integration<br>Efficiency         | Key<br>Characteris<br>tics                                       |
|----------------|--------------------------------|-----------------------------|-----------------------------|-----------------------------------|------------------------------------------------------------------|
| Type I-F3      | Vibrio<br>cholerae<br>(Tn6677) | E. coli                     | ~10                         | ~100%                             | High fidelity,<br>well-<br>characterized<br>.[1][14]             |
| Type I-F       | Pseudoaltero<br>monas sp.      | Human<br>(HEK293T)<br>cells | >10                         | 0.1% - 1%<br>(can be<br>enhanced) | Higher activity in human cells than VchCAST. [16][17]            |
| Type V-K       | Scytonema<br>hofmanni          | E. coli                     | >10                         | ~60-80%                           | Compact single- effector system; lacks TnsA.[1][4]               |
| evoCAST        | Engineered                     | Human<br>(HEK293T)<br>cells | >10                         | 10-30%                            | Directed evolution- enhanced transposase for mammalian cells.[3] |

Note: Efficiency in mammalian cells is rapidly improving with ongoing research and protein engineering efforts.



## **Experimental Protocols**

Harnessing CAST systems for genome engineering involves several key steps, from design to verification. Below are generalized methodologies for a Type I-F system in a bacterial host like E. coli.

- Target Selection: Identify a 32-bp target sequence in the host genome. For the V. cholerae Type I-F system, the protospacer adjacent motif (PAM) is 5'-CC-3', though there is some flexibility.[18][19] The transposon will insert approximately 48-50 bp downstream of the PAM. [4][18]
- Oligo Synthesis: Synthesize two complementary oligonucleotides that encode the 32-bp spacer sequence. Add flanking sequences that are compatible with the cloning vector (e.g., for Golden Gate assembly using Bbsl restriction sites).[18]
- Annealing and Ligation: Anneal the oligos to create a double-stranded DNA fragment. Ligate
  this fragment into a pre-digested "pCAST" vector that contains the Cas and Tns genes, the
  CRISPR array machinery, and a placeholder for the spacer.[18]
- Verification: Transform the ligation product into a cloning strain of E. coli (e.g., pir+ cells for R6K origin plasmids) and verify the correct insertion via Sanger sequencing.[18]
- Vector Preparation: The pCAST vector typically contains a "cargo" region flanked by the transposon's left (LE) and right (RE) end sequences. This region often includes a dropout marker (e.g., a fluorescent protein) to facilitate screening.[18]
- Insertion: Use a suitable cloning method (e.g., Golden Gate or Gibson assembly) to insert the desired DNA payload into the cargo region, replacing the dropout marker.
- Verification: Confirm the correct assembly and sequence of the payload-containing plasmid.
- Delivery Method: For many bacterial applications, conjugative delivery from a donor E. coli strain (e.g., MFDpir) to the target recipient bacterium is highly effective.[18] The delivery plasmid often has a conditional-replication origin (like R6K) that prevents it from replicating in the target host, thereby selecting for cells that have integrated the transposon.[18]
- Conjugation Protocol:



- Grow overnight cultures of the donor strain (containing the final pCAST plasmid) and the recipient target strain.
- Mix donor and recipient cells on a solid medium (e.g., an LB agar plate with appropriate supplements) and incubate for several hours to allow conjugation to occur.
- Scrape the cell mixture and resuspend it in liquid media.
- Plate the cell suspension on selective agar containing antibiotics that select for the recipient strain and for a marker encoded on the integrated transposon.
- Colony PCR: Screen resulting colonies by PCR using primers that flank the expected integration site in the genome. A successful integration will result in a larger PCR product than the wild-type locus.
- Junction Sequencing: To confirm the precise location and orientation of the insertion, use
  one primer that binds within the payload and another that binds to the genomic DNA outside
  the transposon end. Sequence the resulting PCR product.
- Whole-Genome Sequencing (Optional): For comprehensive analysis of on-target and potential off-target integration events, perform whole-genome sequencing on an isolated clone.

Figure 2: A typical experimental workflow for using CASTs in bacteria.

## **Applications and Future Directions**

CASTs represent a paradigm shift for large-scale genome engineering.[2] Their ability to insert kilobase-sized DNA payloads with high precision opens up numerous possibilities:

- Metabolic Engineering: Insertion of entire metabolic pathways to produce valuable biochemicals.[2]
- Gene Therapy: As a potential tool for inserting therapeutic genes into human cells without the risks associated with DSBs, although efficiency in mammalian cells remains a challenge being actively addressed.[3]



- Functional Genomics: Creation of extensive mutant libraries by inserting reporter genes or regulatory elements across a genome.[2][20]
- Microbial Community Editing: Targeted modification of specific species within a complex microbial community.[1][2]

Future research will focus on improving the efficiency and delivery of CAST systems in eukaryotic cells, expanding the repertoire of orthogonal systems for multiplexed editing, and minimizing off-target events to ensure safety for therapeutic applications.[3][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CRISPR-associated transposons Wikipedia [en.wikipedia.org]
- 2. Expanding the frontiers of genome engineering: A comprehensive review of CRISPR-associated transposons PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News: Navigating the CAST Landscape: A Review of Mechanisms and Therapeutic Potential CRISPR Medicine [crisprmedicinenews.com]
- 4. theplosblog.plos.org [theplosblog.plos.org]
- 5. Unlocking the potential of CRISPR-associated transposons: from structural to functional insights PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic details of CRISPR-associated transposon recruitment and integration revealed by cryo-EM PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial genome engineering using CRISPR RNA-guided transposases PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Functional characterization of diverse type I-F CRISPR-associated transposons PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tn7 transposase is a heteromeric complex in which DNA breakage and joining activities are distributed between different gene products PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 11. Tn7 elements: Engendering diversity from chromosomes to episomes PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Evolutionary and mechanistic diversity of Type I-F CRISPR-associated transposons -PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Targeted DNA integration in human cells without double-strand breaks using CRISPRassociated transposases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted DNA integration in human cells without double-strand breaks using CRISPR RNA-guided transposases PMC [pmc.ncbi.nlm.nih.gov]
- 18. ProtocolsCRISPRAssociatedTransposons(CASTs) < Lab < TWiki [barricklab.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Targeted Transcriptional Activation Using a CRISPR-Associated Transposon System -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to CRISPR-Associated Transposons (CASTs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12757159#overview-of-crispr-associated-transposons-casts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com